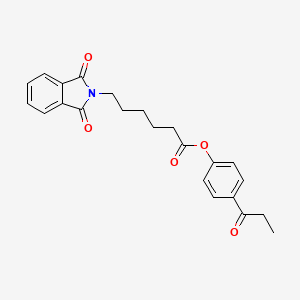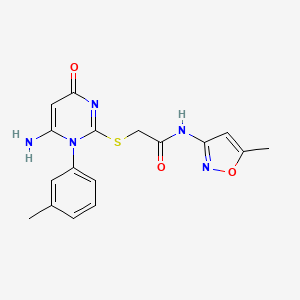
Myosin inhibitor
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Myosin inhibitors are a class of compounds that target myosin, a motor protein responsible for muscle contraction and various cellular movements. These inhibitors have gained significant attention due to their potential therapeutic applications, particularly in treating conditions like hypertrophic cardiomyopathy and other muscle-related disorders .
Preparation Methods
The synthesis of myosin inhibitors involves several steps, including the formation of key intermediates and the final product. For example, the synthesis of mavacamten, a well-known myosin inhibitor, involves the following steps:
Formation of Intermediates: The initial steps involve the preparation of intermediates through reactions such as alkylation and cyclization.
Final Product Formation: The intermediates undergo further reactions, including amination and purification, to yield the final product.
Industrial production methods for myosin inhibitors typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Myosin inhibitors undergo various chemical reactions, including:
Oxidation: These compounds can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions are also common, with reagents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes .
Scientific Research Applications
Myosin inhibitors have a wide range of scientific research applications:
Chemistry: In chemistry, these inhibitors are used to study the mechanisms of muscle contraction and cellular motility.
Biology: In biological research, myosin inhibitors help in understanding the role of myosin in various cellular processes, including cell division and intracellular transport.
Medicine: Clinically, myosin inhibitors like mavacamten are used to treat hypertrophic cardiomyopathy by reducing cardiac hypercontractility
Mechanism of Action
Myosin inhibitors exert their effects by targeting the myosin ATPase activity, which is essential for muscle contraction. By inhibiting this activity, these compounds reduce the formation of myosin-actin cross-bridges, leading to decreased muscle contractility. This mechanism is particularly beneficial in conditions like hypertrophic cardiomyopathy, where excessive muscle contraction is a problem .
Comparison with Similar Compounds
Myosin inhibitors can be compared with other similar compounds, such as:
Omecamtiv Mecarbil: Unlike myosin inhibitors, omecamtiv mecarbil is a myosin activator that enhances cardiac contractility.
Aficamten: Another myosin inhibitor, aficamten, shares a similar mechanism of action with mavacamten but may have different pharmacokinetic properties
These comparisons highlight the uniqueness of each compound in terms of their specific targets and therapeutic applications.
Conclusion
Myosin inhibitors represent a promising class of compounds with diverse applications in scientific research and medicine. Their ability to modulate muscle contractility makes them valuable tools for studying muscle physiology and developing treatments for muscle-related disorders.
Properties
Molecular Formula |
C15H17NO3 |
|---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
3-(N-butyl-C-methylcarbonimidoyl)-4-hydroxychromen-2-one |
InChI |
InChI=1S/C15H17NO3/c1-3-4-9-16-10(2)13-14(17)11-7-5-6-8-12(11)19-15(13)18/h5-8,17H,3-4,9H2,1-2H3 |
InChI Key |
VXRKMHKOOUBXBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN=C(C)C1=C(C2=CC=CC=C2OC1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(2-cyclohexylethyl)-1-(furan-2-ylmethyl)-4-hydroxy-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one](/img/structure/B11595415.png)
![(2E)-2-cyano-N-cyclohexyl-3-[2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11595422.png)
![4-(3-methylphenyl)-1-(pentylsulfanyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B11595429.png)

![(5Z)-5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-cyclohexyl-1-methyl-2-thioxoimidazolidin-4-one](/img/structure/B11595441.png)
![(5Z)-3-cyclohexyl-5-[(4-hydroxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11595449.png)
![2-(2,4-dichlorophenoxy)-N-(2-{[4-(ethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy}ethyl)acetamide](/img/structure/B11595450.png)
![8-(2-methylphenyl)-11-phenyl-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one](/img/structure/B11595451.png)
![(5E)-3-(2-fluorobenzyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B11595452.png)
![3-[1-(2-chlorophenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B11595456.png)

![N-(2-methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11595476.png)
![(5Z)-5-benzylidene-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11595488.png)
![(5Z)-5-[4-(diethylamino)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11595503.png)
